![molecular formula C17H14N2O2 B1581686 (3,5-Diphenyl-pyrazol-1-yl)-acetic acid CAS No. 93323-67-2](/img/structure/B1581686.png)
(3,5-Diphenyl-pyrazol-1-yl)-acetic acid
Overview
Description
“(3,5-Diphenyl-pyrazol-1-yl)-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C17H14N2O2 and a molecular weight of 278.31 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for 7 hours .Molecular Structure Analysis
The molecular structure of “(3,5-Diphenyl-pyrazol-1-yl)-acetic acid” consists of a pyrazole ring attached to an acetic acid group . The pyrazole ring is further substituted with two phenyl groups at the 3rd and 5th positions .Physical And Chemical Properties Analysis
“(3,5-Diphenyl-pyrazol-1-yl)-acetic acid” has a predicted density of 1.20±0.1 g/cm3 . It has a boiling point of 496.2 °C at 760 mmHg and a flash point of 253.9 °C . The compound is predicted to have a pKa of 3.59±0.10 .Scientific Research Applications
Pharmacological Applications
Pyrazole-bearing compounds like “(3,5-Diphenyl-pyrazol-1-yl)-acetic acid” are known for their diverse pharmacological effects. They have been studied for potent antileishmanial and antimalarial activities. A molecular simulation study justified the potent in vitro antipromastigote activity of a related compound due to its desirable fitting pattern in the active site characterized by lower binding free energy .
Medicinal Chemistry
In medicinal chemistry, pyrazole derivatives are present in various leading drugs with applications ranging from anti-inflammatory to antineoplastic activities. They are used to treat diseases such as cancers, respiratory diseases, infections, and neurological diseases .
Drug Discovery
The pyrazole ring is a core element in several marketed drugs like Celebrex and Sildenafil (Viagra), highlighting its significance in drug discovery efforts. Pyrazole analogues serve as building blocks in organic synthesis for designing pharmaceuticals .
Agrochemistry
In agrochemistry, pyrazole compounds are utilized due to their biological activities which can be beneficial in developing agrochemicals .
Coordination Chemistry
Pyrazoles act as bifunctional ligands for metal catalysis in coordination chemistry, demonstrating their versatility in this field .
Organometallic Chemistry
Their applicability extends to organometallic chemistry where pyrazole-containing compounds are influential families of N-heterocycles used as synthetic intermediates .
Material Science
Recent research has uncovered intriguing applications of the pyrazole structure in material science due to its proven applicability and versatility as synthetic intermediates .
Industrial Applications
Pyrazole compounds also find relevance in industrial fields where they are used in preparing chemicals that have significant biological and physical-chemical properties .
Mechanism of Action
Mode of Action
It’s worth noting that many pyrazole derivatives have been found to exhibit anti-inflammatory effects .
Biochemical Pathways
It’s known that pyrazole derivatives can inhibit inflammation via apoptotic mechanisms or cyclin-dependent kinase inhibitors .
Result of Action
Related compounds have been found to exhibit anti-inflammatory effects .
properties
IUPAC Name |
2-(3,5-diphenylpyrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)12-19-16(14-9-5-2-6-10-14)11-15(18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHJYPFNYZEWPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356452 | |
Record name | (3,5-Diphenyl-pyrazol-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203340 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3,5-Diphenyl-pyrazol-1-yl)-acetic acid | |
CAS RN |
93323-67-2 | |
Record name | (3,5-Diphenyl-pyrazol-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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